Enhanced Lipophilicity Versus a Common Flexible Analog
The target compound's rigid cage structure significantly alters its lipophilicity compared to a common, flexible saturated analog. This is a key parameter for passive permeability and non-specific binding. The tricyclic compound shows a computed LogP of 1.7 [1], which is markedly higher than that of the monocyclic analog cyclohexanecarboxylic acid (computed LogP of 1.3 [2]), indicating greater lipophilicity driven by the increased hydrocarbon surface area and reduced solvent accessibility of the cage.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (XLogP3-AA = 1.3) |
| Quantified Difference | ΔLogP = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) [1]; Comparator LogP also computed by XLogP3 [2]. |
Why This Matters
A quantifiably higher LogP for the tricyclic scaffold suggests superior passive permeability in cell-based assays, a critical differentiator when selecting building blocks for penetrating intracellular targets.
- [1] PubChem. (2026). Compound Summary for CID 13803530, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/108510-32-3 View Source
- [2] PubChem. (2026). Compound Summary for CID 8746, Cyclohexanecarboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8746 View Source
